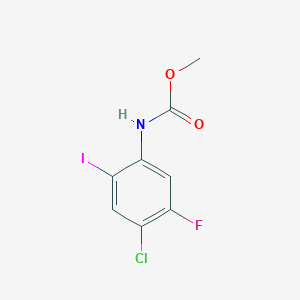

Methyl (4-chloro-5-fluoro-2-iodophenyl)carbamate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

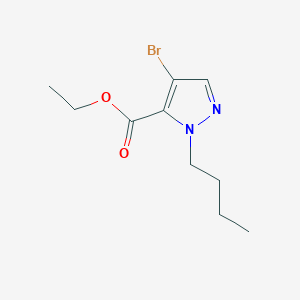

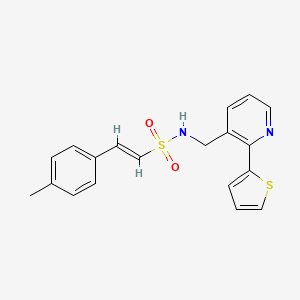

“Methyl (4-chloro-5-fluoro-2-iodophenyl)carbamate” is a chemical compound with the molecular formula C8H6ClFINO2 . It has a molecular weight of 329.49 .

Molecular Structure Analysis

The molecular structure of “Methyl (4-chloro-5-fluoro-2-iodophenyl)carbamate” is represented by the SMILES stringCOC(=O)NC1=CC(=C(C=C1I)Cl)F . This indicates that the compound contains a carbamate group (OC(=O)N) attached to a phenyl ring, which is further substituted with chlorine (Cl), fluorine (F), and iodine (I) atoms .

Applications De Recherche Scientifique

Synthesis of Key Intermediates in Pharmaceutical Compounds : Methyl (4-chloro-5-fluoro-2-iodophenyl)carbamate and its derivatives are utilized in the synthesis of key intermediates for various pharmaceutical compounds. For instance, a study by Mayes et al. (2010) discusses the synthesis of methyl 5-chloro-4-fluoro-1H-indole-2-carboxylate, a crucial intermediate in creating phosphoindole inhibitors for HIV non-nucleoside reverse transcriptase (Mayes et al., 2010).

Intermediate in Antitumor Drug Synthesis : Another study highlights the synthesis of a compound from 4-fluoro-2methoxy-5nitroaniline, which is an important intermediate in the production of omisertinib (AZD9291), a drug used for treating cancer (Bingbing Zhao et al., 2017).

Paramphistomicidal Efficacy in Veterinary Medicine : In veterinary medicine, derivatives of methyl (4-chloro-5-fluoro-2-iodophenyl)carbamate have been studied for their efficacy against parasitic infections in sheep. Reyes et al. (2008) investigated the paramphistomicidal efficacy of methyl [5-chloro-6-(1-naphthyloxy)-1H-benzimidazol-2-yl]carbamate in sheep infected with trematodes, demonstrating significant effectiveness (Reyes et al., 2008).

Role in Herbicide Synthesis : Additionally, derivatives of methyl (4-chloro-5-fluoro-2-iodophenyl)carbamate are used in synthesizing herbicides. Jian-Guo Fan et al. (2015) developed an improved method for synthesizing the herbicide carfentrazone-ethyl, demonstrating the role of such compounds in agricultural applications (Jian-Guo Fan et al., 2015).

Mécanisme D'action

Target of Action

The primary targets of Methyl (4-chloro-5-fluoro-2-iodophenyl)carbamate are currently unknown. This compound is a relatively new chemical entity and research into its specific targets is ongoing .

Mode of Action

It is known that the compound interacts with its targets through a series of chemical reactions .

Biochemical Pathways

As research progresses, it is expected that the specific pathways and their downstream effects will be identified .

Pharmacokinetics

These properties will have a significant impact on the bioavailability of the compound .

Result of Action

The molecular and cellular effects of Methyl (4-chloro-5-fluoro-2-iodophenyl)carbamate’s action are currently under investigation. As more research is conducted, a clearer picture of these effects will emerge .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of Methyl (4-chloro-5-fluoro-2-iodophenyl)carbamate. Factors such as temperature, pH, and the presence of other chemicals can affect how the compound interacts with its targets .

Safety and Hazards

Propriétés

IUPAC Name |

methyl N-(4-chloro-5-fluoro-2-iodophenyl)carbamate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6ClFINO2/c1-14-8(13)12-7-3-5(10)4(9)2-6(7)11/h2-3H,1H3,(H,12,13) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DNZHANDVPFAVTD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)NC1=CC(=C(C=C1I)Cl)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6ClFINO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

329.49 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl (4-chloro-5-fluoro-2-iodophenyl)carbamate | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2-fluorophenyl)-7-(2-methoxyethyl)-1,3-dimethyl-2,4-dioxo-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxamide](/img/structure/B2704694.png)

![2-[(9-chloro-6-methyl-5,5-dioxido-6H-pyrimido[5,4-c][2,1]benzothiazin-2-yl)thio]-N-(4-ethylphenyl)acetamide](/img/structure/B2704704.png)

![2-(benzo[d][1,3]dioxol-5-yl)-N-(4-(pyridin-2-yl)thiazol-2-yl)acetamide](/img/structure/B2704707.png)

![(1,3-Dimethylpyrazolo[3,4-b]pyridin-5-yl)methanamine;hydrochloride](/img/structure/B2704715.png)